

introduction to aziridine nomenclature and stereoisomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aziridine

Cat. No.: B145994

[Get Quote](#)

An In-depth Technical Guide to **Aziridine** Nomenclature and Stereoisomers

Introduction

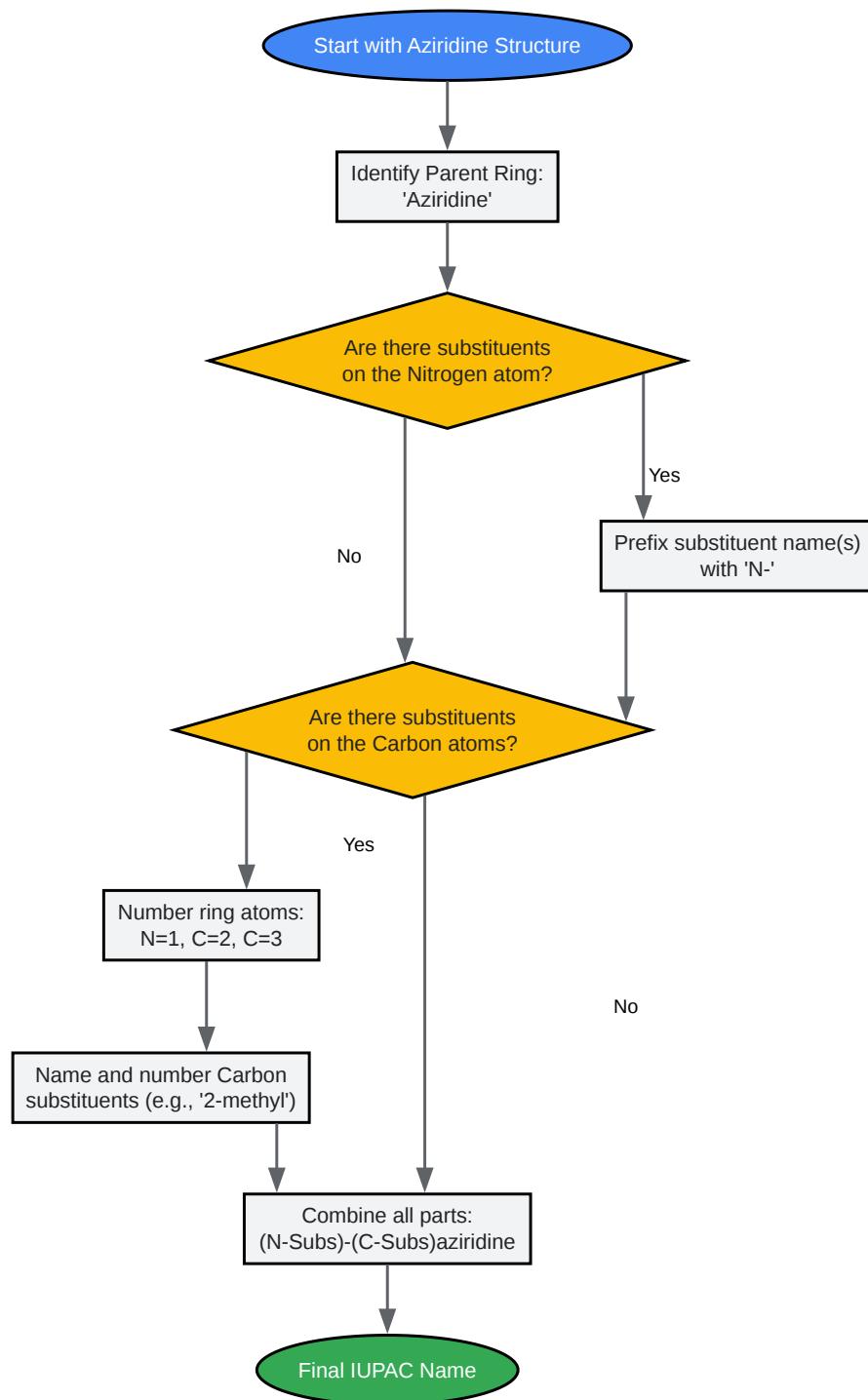
Aziridines are three-membered saturated nitrogen heterocycles, analogous to epoxides.^{[1][2]} As the smallest saturated N-heterocycles, they possess significant ring strain, with internal bond angles of approximately 60°, a substantial deviation from the ideal 109.5° for sp³-hybridized atoms.^{[2][3][4]} This inherent strain, calculated to be around 113 kJ mol⁻¹, makes them highly reactive and valuable synthetic intermediates.^[4] **Aziridines** are crucial building blocks in organic synthesis for creating complex, nitrogen-containing molecules, including chiral amines, amino acids, and β-lactams.^{[1][5]} Furthermore, the **aziridine** motif is present in numerous biologically active natural products and pharmaceutical agents, such as Mitomycin C, which exhibits antitumor properties.^{[3][4]}

This guide provides a comprehensive overview of the nomenclature used to describe these compounds and delves into the complex stereochemical properties that arise from their unique three-membered ring structure.

Aziridine Nomenclature

The naming of **aziridines** can follow several conventions, with the most common being the Hantzsch-Widman system and substitutive nomenclature recognized by IUPAC.

Systematic IUPAC Names:


- **Aziridine:** This is the preferred IUPAC name for the parent compound, C₂H₅N.[6]
- **Azacyclopropane:** This is another systematic IUPAC name that treats the compound as a cyclopropane ring where one carbon has been replaced by nitrogen.[6]

Substituent Naming:

- The ring atoms are numbered starting with the nitrogen atom as position 1.
- Substituents on the nitrogen atom are designated with an "N-" prefix.[7]
- Substituents on the carbon atoms are numbered 2- or 3-.
- For multiple substituents, standard IUPAC rules of prioritization and alphabetization apply.

Examples:

- **N-Chloro-2-methylaziridine:** A methyl group is on carbon 2, and a chlorine atom is on the nitrogen.[3]
- **1-(Aziridin-1-yl)-2-methylpropan-1-one:** An isobutyryl group is attached to the nitrogen atom. [8]
- **Ethyl 3-phenylaziridine-2-carboxylate:** An ethyl ester group is at position 2 and a phenyl group is at position 3.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the systematic IUPAC naming of a substituted **aziridine**.

Stereoisomers of Aziridines

The stereochemistry of **aziridines** is complex, featuring chirality at both the carbon atoms and, uniquely, at the nitrogen atom due to a high barrier to pyramidal inversion.

Carbon Stereocenters: Diastereomers and Enantiomers

When the carbon atoms of the **aziridine** ring are substituted, stereoisomers can arise. For a 2,3-disubstituted **aziridine**, both cis and trans diastereomers are possible.

- **cis**-isomer: The substituents on C2 and C3 are on the same side of the ring.
- **trans**-isomer: The substituents on C2 and C3 are on opposite sides of the ring.

Each of these diastereomers is chiral and can exist as a pair of enantiomers (R,S configurations). Therefore, a 2,3-disubstituted **aziridine** can exist as a mixture of up to four stereoisomers. The synthesis of a single, desired stereoisomer is a significant challenge in organic chemistry, often requiring asymmetric catalysis or the use of chiral auxiliaries.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Diastereomers

2,3-Disubstituted Aziridine

cis-Isomers

trans-Isomers

(2R,3S)-Enantiomer

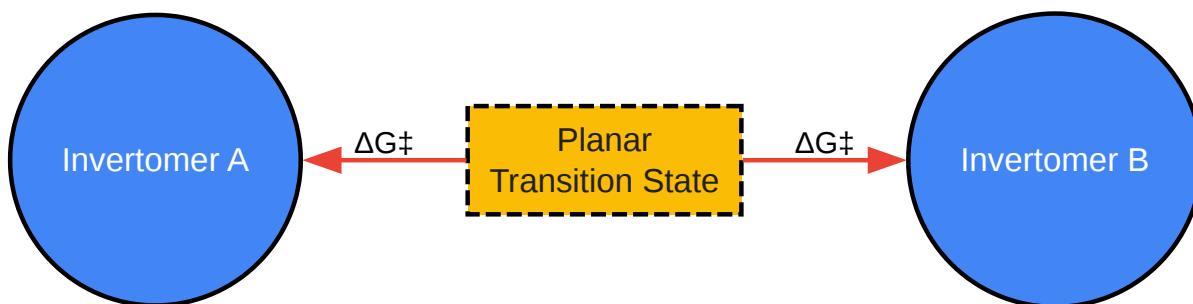
(2R,3R)-Enantiomer

Enantiomers

Enantiomers

(2S,3R)-Enantiomer

(2S,3S)-Enantiomer


[Click to download full resolution via product page](#)

Caption: Stereoisomeric relationships for a generic 2,3-disubstituted **aziridine**.

Nitrogen Stereocenter: Pyramidal Inversion

Unlike acyclic amines that undergo rapid pyramidal inversion at room temperature, the nitrogen atom in an **aziridine** ring inverts much more slowly.[12] This is due to the significant angle strain in the three-membered ring; the planar transition state required for inversion would further increase this strain.[3] The energy barrier for nitrogen inversion in **aziridines** is significantly higher than in open-chain amines, making the nitrogen a stereogenic center in some cases.[13]

This high inversion barrier allows for the potential isolation of stable, non-interconverting enantiomers or diastereomers known as invertomers.[3] The stability of these invertomers is highly dependent on the substituent attached to the nitrogen. Electron-withdrawing groups (e.g., -Cl, -COR, -SO₂R) increase the inversion barrier, making isolation at room temperature feasible.[1] For example, the barrier in 2-methylaziridine is about 17 kcal/mol, but for N-chloro-2-methylaziridine, it increases to approximately 27 kcal/mol.[1]

[Click to download full resolution via product page](#)

Caption: Energy profile of nitrogen inversion in an N-substituted **aziridine**.

Quantitative Structural and Energetic Data

The unique structure of **aziridines** results in specific physicochemical properties. Key quantitative data are summarized below.

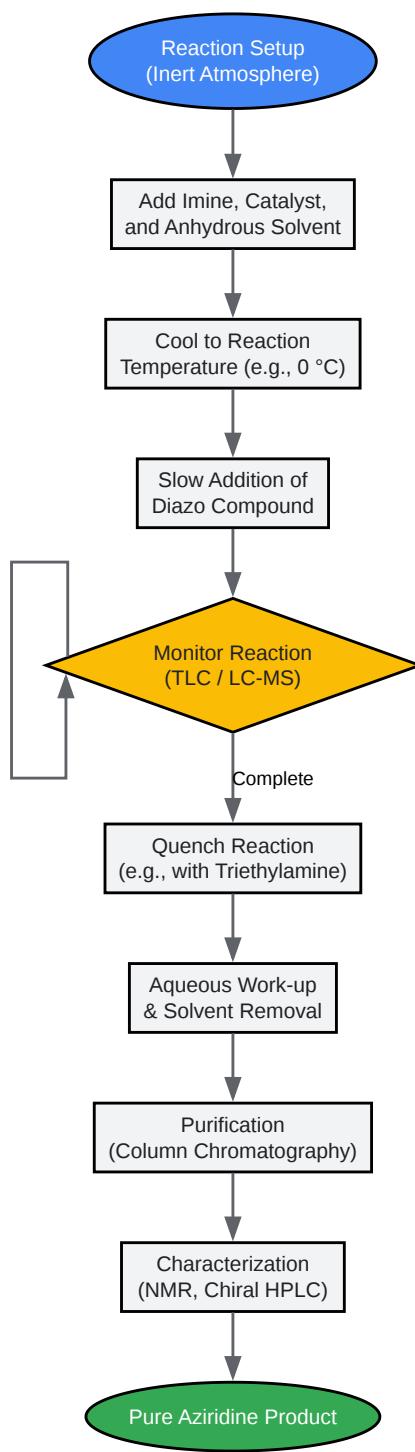
Property	Value	Notes
C-N-C Bond Angle	~60°	Significantly strained compared to the ~109.5° of acyclic amines. [2] [3]
Ring Strain Energy	~113 kJ/mol (27 kcal/mol)	Comparable to cyclopropane and ethylene oxide. [4]
pKa (Conjugate Acid)	7.9 - 8.0	Less basic than acyclic amines (pKa ~11) due to increased s-character of the nitrogen lone pair. [1] [3]
Nitrogen Inversion Barrier	8-12 kcal/mol	For the parent aziridine. [13]
N-Inversion Barrier (2-methylaziridine)	17 kcal/mol	High enough to slow inversion but not stop it at room temperature. [1]
N-Inversion Barrier (N-chloro-2-methylaziridine)	~27 kcal/mol	High enough to allow for the isolation of stable invertomers at room temperature. [1]

Experimental Protocols: Synthesis of Chiral Aziridines

The synthesis of enantiomerically pure **aziridines** is of great interest. Catalytic asymmetric aziridination is a modern and powerful method for achieving this. Below is a representative protocol for the synthesis of a trans-2,3-disubstituted **aziridine** catalyzed by a Lewis acid, adapted from generalized procedures.[\[11\]](#)[\[14\]](#)

Protocol: Lewis Acid-Catalyzed Asymmetric Aziridination

Objective: To synthesize an enantiomerically enriched trans-2,3-disubstituted **aziridine** from an N-benzhydryl imine and ethyl diazoacetate.


Materials:

- N-benzhydryl imine (1.0 equiv)
- Chiral Lewis Acid Catalyst (e.g., VANOL-derived boroxinate, 5 mol%)[[1](#)]
- Ethyl diazoacetate (EDA, 1.1 equiv)
- Anhydrous Dichloromethane (DCM)
- Triethylamine (for quenching)
- Anhydrous Sodium Sulfate
- Silica Gel for column chromatography
- Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

- Reaction Setup: A flame-dried, round-bottom flask is equipped with a magnetic stir bar and placed under an inert atmosphere (e.g., Argon or Nitrogen).
- Charging Reactants: The N-benzhydryl imine (1.0 equiv) and the chiral catalyst (5 mol%) are added to the flask. Anhydrous DCM is added to dissolve the solids.
- Cooling: The solution is cooled to the desired temperature (e.g., 0 °C) using an ice bath. Maintaining low temperatures is often critical for achieving high selectivity.[[14](#)]
- Slow Addition: Ethyl diazoacetate (1.1 equiv), dissolved in a small amount of anhydrous DCM, is added slowly to the reaction mixture via a syringe pump over 1-2 hours. A slow addition rate is crucial to suppress side reactions.
- Reaction Monitoring: The reaction is stirred at 0 °C and its progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting imine is fully consumed.
- Quenching: Once the reaction is complete, it is quenched by the addition of a few drops of triethylamine to neutralize the Lewis acid catalyst.

- Work-up: The reaction mixture is concentrated under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.
- Purification: The solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica gel to isolate the pure **trans-aziridine** product.
- Characterization: The final product is characterized by ^1H NMR, ^{13}C NMR, and its enantiomeric excess is determined by chiral HPLC analysis.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis and purification of **aziridines**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aziridine [chemeuropa.com]
- 3. Aziridines - Wikipedia [en.wikipedia.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aziridine - Wikipedia [en.wikipedia.org]
- 7. Amine - Wikipedia [en.wikipedia.org]
- 8. Aziridine, 1-(2-methyl-1-oxopropyl)- | C6H11NO | CID 88464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of aziridines with multiple chiral substitutions by copper-catalyzed diastereoselective radical aminotrifluoromethylation of alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. Pyramidal inversion - Wikipedia [en.wikipedia.org]
- 13. baranlab.org [baranlab.org]
- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [introduction to aziridine nomenclature and stereoisomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145994#introduction-to-aziridine-nomenclature-and-stereoisomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com